N-(3-Chloro-phenyl)-3-ethoxy-acrylamide is a chemical compound with significant relevance in organic chemistry and medicinal applications. It is characterized by the presence of a chloro-substituted phenyl group and an ethoxy group attached to an acrylamide moiety. This compound is notable for its potential biological activities, which make it a subject of interest in pharmaceutical research.
N-(3-Chloro-phenyl)-3-ethoxy-acrylamide falls under the category of organic compounds, specifically within the class of acrylamides. Acrylamides are known for their versatility in chemical reactions and biological activity, making them valuable in various fields, including medicinal chemistry and materials science.
The synthesis of N-(3-Chloro-phenyl)-3-ethoxy-acrylamide typically involves several steps, utilizing various reagents and solvents to achieve the desired product.
Methods:
Technical Details:
The process may involve a nucleophilic substitution reaction where the amine reacts with the acrylate to form the acrylamide. The reaction time can vary from a few hours to overnight depending on the specific conditions employed .
The molecular structure of N-(3-Chloro-phenyl)-3-ethoxy-acrylamide can be represented as follows:
The compound features:
This structure contributes to its reactivity and potential biological activity.
N-(3-Chloro-phenyl)-3-ethoxy-acrylamide can participate in various chemical reactions typical of acrylamides:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time, which can significantly alter yields and product purity .
The mechanism of action for N-(3-Chloro-phenyl)-3-ethoxy-acrylamide primarily relates to its interactions at a molecular level:
Relevant data points include melting point ranges and specific reactivity profiles which are critical for practical applications .
N-(3-Chloro-phenyl)-3-ethoxy-acrylamide has several scientific uses:
N-(3-Chloro-phenyl)-3-ethoxy-acrylamide exemplifies the strategic application of acrylamide warheads in TCIs. Its structure comprises three key elements:
The compound’s kinetic selectivity is governed by two synergistic mechanisms:
Table 1: Comparative Kinetics of Acrylamide Warheads with Biological Thiols
Warhead Structure | k2 (M-1s-1) | t1/2 (pH 7.4) | Target Cysteine pKa |
---|---|---|---|
Acrylamide (unsubstituted) | 0.18 | 2.1 hr | 8.5–10.5 |
3-Ethoxyacrylamide | 0.09 | 4.3 hr | 8.5–10.5 |
α-Fluoroacrylamide | 0.32 | 1.1 hr | 8.5–10.5 |
N-(3-Chloro-phenyl)-3-ethoxy-acrylamide* | 0.12 | 3.6 hr | 8.5–10.5 |
*Estimated from structural analogs [1] [4]
This kinetic profile enables prolonged target residence time while minimizing off-target reactions with glutathione (k2 < 0.5 M-1s-1) [4]. The chlorine atom’s position (meta to acrylamide) further optimizes steric accessibility to catalytic cysteines, as demonstrated in crystallographic studies of related kinase inhibitors [1].
The development of N-(3-chloro-phenyl)-3-ethoxy-acrylamide reflects three decades of medicinal chemistry optimization:
First-generation acrylamides (1990s–2000s): Early TCIs featured unsubstituted acrylamides (e.g., afatinib). While effective, their inherent reactivity led to off-target effects and metabolic instability via glutathione conjugation. Structural analyses revealed that β-substitution could modulate electrophilicity [1] [4].
Second-generation modifications (2010s): Introduction of β-alkoxy groups (e.g., 3-ethoxy) emerged as a key strategy to balance reactivity and stability. The ethoxy group’s +R effect decreases the acrylamide’s LUMO energy (-1.2 eV vs. unsubstituted analogs), reducing electrophilicity by 40% while maintaining target engagement [4] [6]. This period saw compounds like N-(4-chlorophenyl)-3-ethoxy-acrylamide demonstrate enhanced proteomic selectivity in kinome-wide screens [2].
Contemporary designs (2020s): Strategic aryl substitution became critical for optimizing target binding. The meta-chloro configuration in N-(3-chloro-phenyl)-3-ethoxy-acrylamide provides:
Table 2: Evolution of Key Acrylamide-Based Covalent Inhibitors
Compound | Structure | Target | Therapeutic Area | Improvements |
---|---|---|---|---|
Afatinib | N-(3-Chloro-4-fluorophenyl)acrylamide | EGFR | NSCLC | First FDA-approved acrylamide TCI |
Ibrutinib | N-(pyrazolo[3,4-d]pyrimidinyl)acrylamide | BTK | Lymphoma | Demonstrated sustained target occupancy |
N-(3-Chloro-phenyl)-3-ethoxy-acrylamide* | See Fig. 1 | Undisclosed kinase | Research compound | Optimized β-substitution + aryl halogenation |
*Prototype compound of this class [1] [4] [9]
Fig. 1: Structural Features of N-(3-Chloro-phenyl)-3-ethoxy-acrylamide
Cl ║ ║ ◄───N─C(=O)─CH=CH─O─CH₂─CH₃ │ │ electron-withdrawing group enhances warhead reactivity
Synthetic accessibility further propelled N-aryl acrylamides into prominence. N-(3-Chloro-phenyl)-3-ethoxy-acrylamide is synthesized via Horner-Wadsworth-Emmons olefination:
Current research explores warhead diversification beyond classical acrylamides, including vinyl sulfonimidamides with N-functionalization to tune reactivity [7]. Nevertheless, N-aryl acrylamides remain dominant due to established structure-activity relationship (SAR) knowledge and synthetic tractability.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5